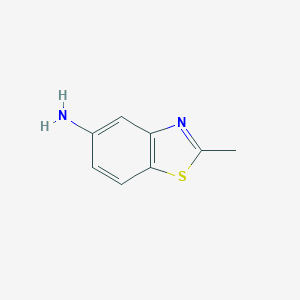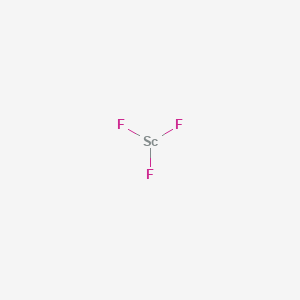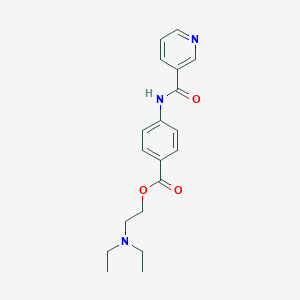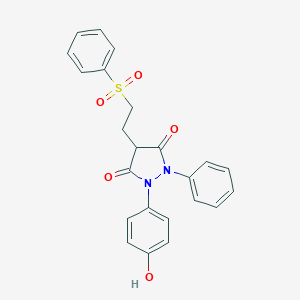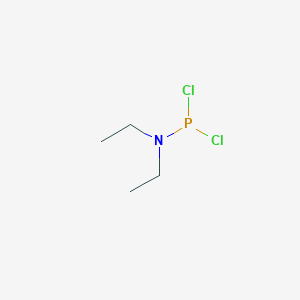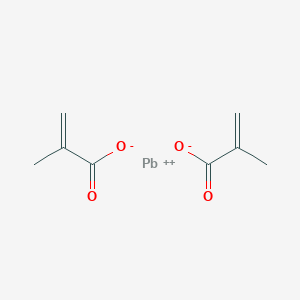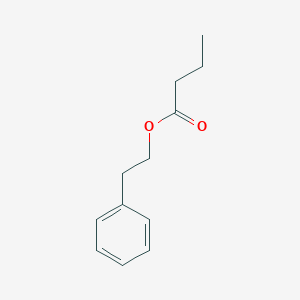
Phenethyl butyrate
概要
説明
フェネチルブチレートは、酪酸2-フェニルエチルエステルとしても知られており、分子式がC₁₂H₁₆O₂である有機化合物です。無色から淡黄色の液体で、ハチミツやバラを思わせる、心地よいフルーティーな香りがします。 この化合物は、その甘く花のような香りから、香料・香料業界で広く使用されています .
準備方法
合成経路と反応条件
フェネチルブチレートは、一般的に酪酸とフェネチルアルコールとのエステル化反応によって合成されます。反応は、濃硫酸や塩酸などの酸によって触媒され、還流条件下で行われます。一般的な反応は以下のとおりです。
酪酸+フェネチルアルコール→フェネチルブチレート+水
反応混合物を加熱してエステル化反応を促進し、生成された水を連続的に除去して反応を完了に導きます .
工業的製造方法
工業的には、フェネチルブチレートは、同様のエステル化方法を用いて、より大規模に製造されます。このプロセスには、大型反応器の使用と、高収率を確保するための水の連続除去が含まれます。 生成物はその後、蒸留によって精製され、所望の純度レベルが得られます .
化学反応の分析
反応の種類
フェネチルブチレートは、以下を含むさまざまな化学反応を起こすことができます。
加水分解: 強い酸または塩基の存在下で、フェネチルブチレートは酪酸とフェネチルアルコールに加水分解されます。
酸化: フェネチルブチレートは、フェニル酢酸と酪酸を生成するために酸化することができます。
還元: フェネチルブチレートの還元により、フェネチルアルコールとブタノールが得られます。
一般的な試薬と条件
加水分解: 還流条件下での強い酸(例:塩酸)または塩基(例:水酸化ナトリウム)。
酸化: 過マンガン酸カリウムや三酸化クロムなどの酸化剤。
還元: 水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤。
生成される主な生成物
加水分解: 酪酸とフェネチルアルコール。
酸化: フェニル酢酸と酪酸。
還元: フェネチルアルコールとブタノール。
置換: 生成物は使用した求核剤によって異なります.
科学研究への応用
フェネチルブチレートは、さまざまな分野にわたるいくつかの科学研究アプリケーションを持っています。
化学: 有機合成における試薬として、および分析化学における標準物質として使用されます。
生物学: その抗菌性および抗真菌性の可能性について研究されています。
医学: 抗炎症作用や抗がん作用など、その潜在的な治療効果について調査されています。
科学的研究の応用
Phenethyl butyrate has several scientific research applications across various fields:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Widely used in the flavor and fragrance industry to impart fruity and floral notes to products
作用機序
フェネチルブチレートの作用機序には、さまざまな分子標的や経路との相互作用が関与しています。生物系では、シグナル伝達経路や酵素活性の調節を通じてその効果を発揮すると考えられています。 例えば、フェネチルブチレートはヒストン脱アセチル化酵素を阻害し、遺伝子発現と細胞機能の変化につながると考えられています .
類似化合物の比較
フェネチルブチレートは、以下のような他の類似化合物と比較することができます。
フェネチルアセテート: 同様のフルーティーでフローラルな香りですが、エステル基がわずかに異なります。
フェネチルプロピオネート: 構造は似ていますが、鎖長が異なるため、異なる香りのプロファイルを持つ別のエステルです。
フェネチルイソブチレート: 構造は似ていますが、枝分かれした鎖を持つため、異なる嗅覚特性を持っています
フェネチルブチレートは、その特定のエステル基と鎖長のために独特であり、その特徴的な香りや化学的性質に貢献しています。
類似化合物との比較
Phenethyl butyrate can be compared with other similar compounds, such as:
Phenethyl acetate: Similar fruity and floral aroma but with a slightly different ester group.
Phenethyl propionate: Another ester with a similar structure but different chain length, resulting in a distinct scent profile.
Phenethyl isobutyrate: Similar structure but with a branched chain, leading to different olfactory properties
This compound is unique due to its specific ester group and chain length, which contribute to its characteristic aroma and chemical properties.
特性
IUPAC Name |
2-phenylethyl butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2/c1-2-6-12(13)14-10-9-11-7-4-3-5-8-11/h3-5,7-8H,2,6,9-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFNDDSQUKATKNX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)OCCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6047604 | |
| Record name | 2-Phenylethyl butanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6047604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colourless liquid; warm, floral and fruity odour | |
| Record name | Phenethyl butyrate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/924/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
238.00 °C. @ 760.00 mm Hg | |
| Record name | 2-Phenylethyl butanoate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0035014 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
very slightly, Insoluble in water; soluble in oils, Miscible at room temperature (in ethanol) | |
| Record name | 2-Phenylethyl butanoate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0035014 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | Phenethyl butyrate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/924/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.991-0.994 | |
| Record name | Phenethyl butyrate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/924/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
103-52-6 | |
| Record name | 2-Phenylethyl butanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=103-52-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenethyl butyrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000103526 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenethyl butyrate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406207 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Phenethyl butyrate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1271 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Butanoic acid, 2-phenylethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Phenylethyl butanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6047604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Phenethyl butyrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.836 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PHENETHYL BUTYRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/02E08ZN98R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 2-Phenylethyl butanoate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0035014 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary use of phenethyl butyrate in scientific research?
A1: this compound is primarily investigated for its potent attractant properties for the Japanese beetle (Popillia japonica). [, , , ] This has led to its inclusion in pest control strategies, particularly in the development of effective lures for monitoring and managing Japanese beetle populations.
Q2: How does this compound compare to other attractants for the Japanese beetle?
A2: Studies have shown that this compound, particularly when combined with eugenol, demonstrates superior attractiveness compared to other lures, including those containing methyl cyclohexanepropionate, anethole, or geraniol. [, , , ] Notably, phenethyl propionate, a structural analogue, has shown even greater potency and longevity as a Japanese beetle attractant. []
Q3: Are there any concerns regarding the use of this compound-based lures for Japanese beetles?
A3: Research indicates that lures containing anethole or geraniol might pose a greater risk to bumblebees (Bombus spp.) and honeybees (Apis mellifera) compared to those utilizing this compound. [] This highlights the importance of careful lure selection to minimize non-target impacts on beneficial insects.
Q4: Beyond pest control, are there other applications of this compound?
A4: this compound is recognized as a flavor and fragrance compound, contributing to the aroma profile of various products. For instance, it is found in Wuyi rock teas, imparting floral and fruity notes. [] Additionally, it is used in the formulation of honey flavorings for beverages. []
Q5: What is known about the stability of this compound?
A5: A study investigating the stability of Burkholderia cepacia lipase immobilized on a hybrid matrix of poly(vinyl alcohol) and hypromellose found that the biocatalyst exhibited greater stability in nonpolar solvents like cyclohexane compared to polar solvents like acetone. [] This suggests that this compound, being relatively nonpolar, might exhibit better stability in similar nonpolar environments.
Q6: Has the biocatalytic synthesis of this compound been explored?
A6: Yes, immobilized Burkholderia cepacia lipase has been successfully employed for the synthesis of this compound using phenethyl alcohol and vinyl butyrate as substrates. [] This enzymatic approach offers a potentially more sustainable and environmentally friendly alternative to traditional chemical synthesis methods.
Q7: Are there any studies on the molecular properties of this compound?
A7: Research on the dielectric properties of esters, including this compound, has provided insights into its molecular configuration and internal rotation dynamics. [] This type of study helps in understanding the physical and chemical behavior of the molecule.
Q8: Is there any information available on the safety of this compound?
A8: The Research Institute for Fragrance Materials (RIFM) has conducted a safety assessment of this compound. [] While specific details of the assessment are not provided in the abstracts, such evaluations are crucial for understanding the potential risks associated with the use of this compound.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


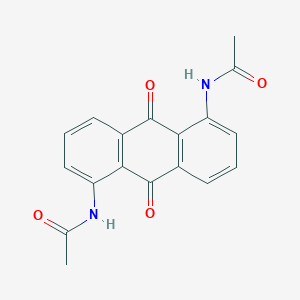
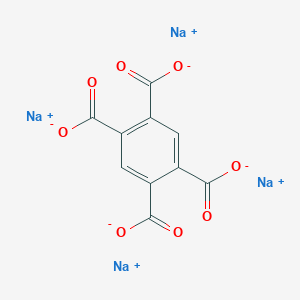
![1,4-Dithia-7-azaspiro[4.4]nonane](/img/structure/B86125.png)
![Acenaphtho[1,2-j]fluoranthene](/img/structure/B86126.png)

![2,6-Dioxaspiro[3.3]heptane](/img/structure/B86131.png)
